

Application Notes: Synthesis of Thiacyclophanes using 1,2,4,5-Tetrakis(bromomethyl)benzene

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Compound of Interest

Compound Name: 1,2,4,5-Tetrakis(bromomethyl)benzene

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These application notes detail the synthesis of novel thiacyclophanes utilizing **1,2,4,5-tetrakis(bromomethyl)benzene** as a key building block. Thiacyclophanes are a class of macrocyclic compounds containing sulfur atoms within the cyclic structure. Their unique three-dimensional cavities and potential for functionalization make them promising candidates for applications in supramolecular chemistry, host-guest chemistry, molecular recognition, and materials science. The protocols provided herein describe the regioselective synthesis of specific hexathiacyclophanes.

Overview of the Synthesis

The primary synthetic strategy involves the reaction of **1,2,4,5-tetrakis(bromomethyl)benzene** with a suitable dithiol under high-dilution conditions. The use of a base, such as cesium carbonate, facilitates the nucleophilic substitution reaction between the thiol groups and the bromomethyl groups, leading to the formation of the macrocyclic structure. The regioselectivity of the cyclization can be controlled by the choice of the dithiol linker.

Specifically, the reaction of one equivalent of **1,2,4,5-tetrakis(bromomethyl)benzene** with two equivalents of either 3-thiapentane-1,5-dithiol or 4-thiaheptane-1,7-dithiol in dimethylformamide (DMF) in the presence of cesium carbonate yields the corresponding [1:2] cyclization products.

[1] This method allows for the creation of thiacyclophanes with defined cavity sizes and sulfur atom placements.

Key Reactants and Products

Reactant	Product
1,2,4,5-Tetrakis(bromomethyl)benzene	-
3-Thiapentane-1,5-dithiol	2,5,8,17,20,23-hexathia---INVALID-LINK--2--INVALID-LINK--2cyclophane
4-Thiaheptane-1,7-dithiol	2,6,10,19,23,27-hexathia--INVALID-LINK--3--INVALID-LINK--3cyclophane

Experimental Protocols

Protocol 1: Synthesis of 2,5,8,17,20,23-hexathia-22cyclophane

Materials:

- 1,2,4,5-Tetrakis(bromomethyl)benzene
- 3-Thiapentane-1,5-dithiol
- Cesium Carbonate (Cs_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH_2Cl_2), for extraction and chromatography
- Hexane, for chromatography
- Magnesium Sulfate (MgSO_4), anhydrous
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.
- Add cesium carbonate to the DMF with stirring.
- In a separate flask, prepare a solution of **1,2,4,5-tetrakis(bromomethyl)benzene** in anhydrous DMF.
- In another separate flask, prepare a solution of 3-thiapentane-1,5-dithiol in anhydrous DMF.
- Simultaneously, add the solutions of **1,2,4,5-tetrakis(bromomethyl)benzene** and 3-thiapentane-1,5-dithiol dropwise to the stirred suspension of cesium carbonate in DMF over a period of 8-12 hours using the dropping funnels. Maintain a constant, slow addition rate to ensure high-dilution conditions.
- After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 2,5,8,17,20,23-hexathia---INVALID-LINK-
-2--INVALID-LINK--2cyclophane.

Protocol 2: Synthesis of 2,6,10,19,23,27-hexathia33cyclophane

This synthesis follows the same procedure as Protocol 1, with the substitution of 4-thiaheptane-1,7-dithiol for 3-thiapentane-1,5-dithiol. All other reagents and conditions remain the same.

Data Presentation

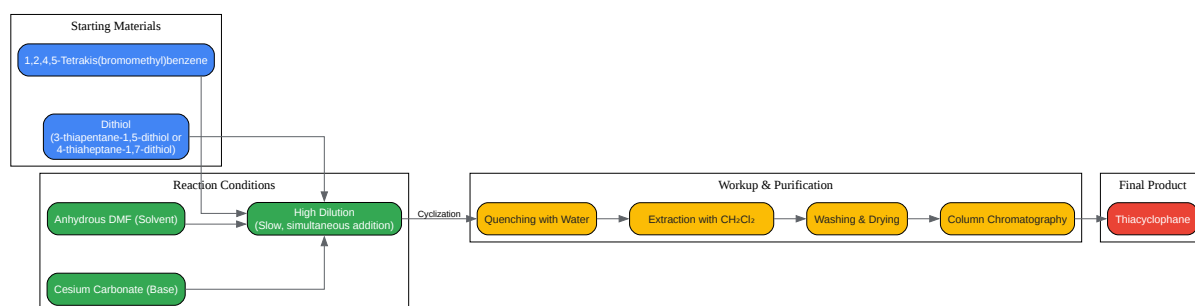
Quantitative Data Summary (Hypothetical Data Based on Typical Yields for Similar Reactions)

Product	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	¹ H NMR (δ, ppm, CDCl ₃)	¹³ C NMR (δ, ppm, CDCl ₃)	Mass Spec (m/z)
2,5,8,17,20,23-hexathia- -- INVALID-LINK--2-- INVALID-LINK- -2cyclophane	C ₂₂ H ₂₈ S ₆	508.9	35-45	188-190	7.28 (s, 2H, Ar-H), 3.85 (s, 8H, Ar-CH ₂ -S), 2.80-2.95 (m, 16H, S-CH ₂ -CH ₂ -S)	135.5, 38.2, 32.1, 30.5	[M+H] ⁺ found
2,6,10,19,23,27-hexathia- - INVALID-LINK--3-- INVALID-LINK- -3cyclophane	C ₂₆ H ₃₆ S ₆	565.0	30-40	175-177	7.30 (s, 2H, Ar-H), 3.90 (s, 8H, Ar-CH ₂ -S), 2.70-2.85 (m, 16H, S-CH ₂), 1.85-1.95 (m, 8H, CH ₂)	136.1, 37.8, 31.5, 29.8	[M+H] ⁺ found

Note: The spectroscopic and physical data presented are hypothetical and representative for such compounds. Actual experimental data should be obtained for full characterization.

Visualizations

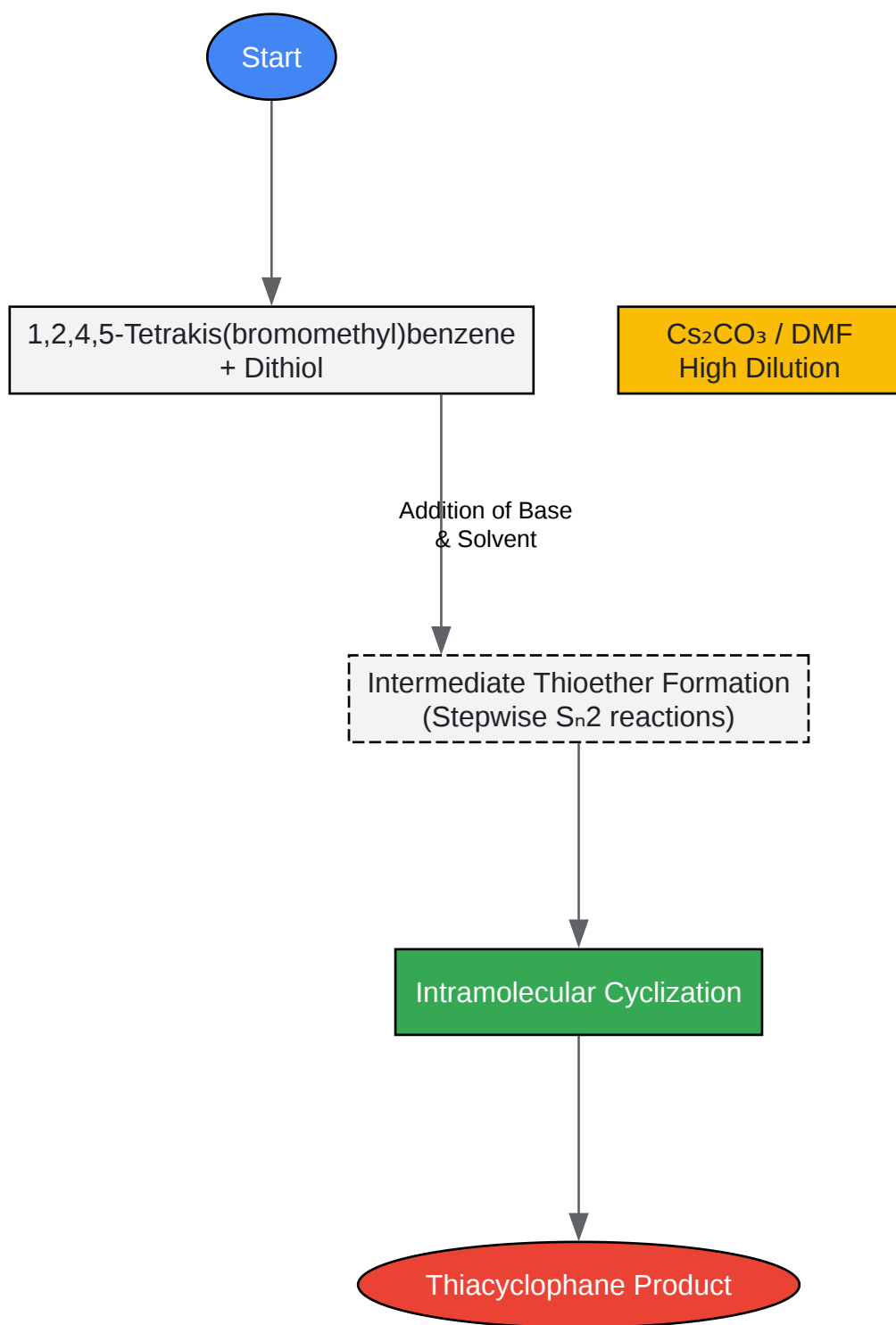
Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of thiacyclophanes.

Signaling Pathway of Synthesis



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Caption: Reaction pathway for thiacyclophane formation.

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